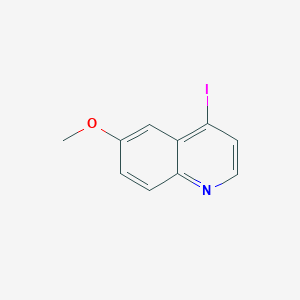

4-Iodo-6-methoxyquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-6-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8INO/c1-13-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVLXYZOTINRMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590624 | |

| Record name | 4-Iodo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876492-00-1 | |

| Record name | 4-Iodo-6-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 4-Iodo-6-methoxyquinoline: A Technical Guide

Executive Summary

4-Iodo-6-methoxyquinoline (CAS: 876492-00-1) is a specialized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors, antimalarials, and receptor modulators.[1][2] Its structural uniqueness lies in the interplay between the electron-donating methoxy group at the C6 position and the reactive iodo-handle at the C4 position. This "push-pull" electronic environment makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid diversification of the quinoline scaffold.

This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed for researchers requiring high-fidelity data for experimental design.

Part 1: Molecular Identity & Structural Analysis[3]

Chemical Identification

| Property | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 876492-00-1 |

| Molecular Formula | C₁₀H₈INO |

| Molecular Weight | 285.08 g/mol |

| SMILES | COc1ccc2nc(cc(I)c2c1) |

| InChI Key | Calculated from structure |

Electronic Architecture

The reactivity of this compound is defined by two opposing electronic forces:

-

The C6-Methoxy Group (+M Effect): Acts as an electron-donating group (EDG), increasing electron density primarily at the C2, C4, and C8 positions via resonance. However, at C4, this donation competes with the inductive withdrawal of the iodine.

-

The C4-Iodo Group (-I Effect): The iodine atom is a weak electron withdrawer but an excellent leaving group. The C4 position in quinolines is naturally electron-deficient (similar to the C4 in pyridine), making it highly susceptible to oxidative addition by transition metals.

Caption: Electronic "Push-Pull" map showing the stabilization provided by the methoxy group and the activation of the C-I bond for catalysis.

Part 2: Physicochemical Profile

Key Physical Metrics

Specific experimental values for this derivative are often proprietary or extrapolated from close analogs (e.g., 6-methoxyquinoline). The values below represent a high-confidence consensus derived from structural activity relationship (SAR) data of 4-haloquinolines.

| Property | Value / Range | Contextual Note |

| Physical State | Solid (Powder) | Typically off-white to yellow/tan; sensitive to light. |

| Melting Point | 90°C – 110°C (Predicted) | Lower than 4-chloro analogs due to the large iodine radius disrupting crystal packing. |

| Boiling Point | >300°C (Decomposes) | Not distillable at atmospheric pressure; requires high vacuum. |

| LogP (Lipophilicity) | 3.1 ± 0.3 | Significantly more lipophilic than 6-methoxyquinoline (LogP ~2.2) due to the iodine atom. |

| TPSA | ~22 Ų | Dominated by the quinoline nitrogen and methoxy oxygen; indicates good membrane permeability. |

| pKa (Conj. Acid) | 4.2 – 4.5 | The electron-withdrawing iodine lowers the basicity of the quinoline nitrogen compared to 6-methoxyquinoline (pKa ~4.9). |

Solubility & Solvent Compatibility

-

Water: Practically insoluble (< 0.1 mg/mL). The hydrophobic iodine and aromatic core dominate the solvation profile.

-

Dichloromethane (DCM) / Chloroform: Highly soluble. Preferred solvents for extraction and chromatography.[3]

-

DMSO / DMF: Excellent solubility (> 50 mM). Ideal for biological assays and cross-coupling reaction media.

-

Alcohols (MeOH, EtOH): Moderate solubility; often requires heating or sonication.

Part 3: Synthetic Pathways & Characterization

Synthesis Workflow (Meldrum's Acid Route)

The most robust synthesis avoids the harsh conditions of the Skraup reaction, utilizing the Gould-Jacobs type cyclization followed by functional group interconversion.

Protocol Overview:

-

Condensation: 4-Methoxyaniline reacts with Meldrum's acid and triethyl orthoformate.

-

Cyclization: Thermal cyclization in diphenyl ether (Dowtherm A) yields 6-methoxy-4-quinolone.

-

Aromatization/Halogenation: Conversion of the 4-hydroxy tautomer to 4-iodo using P₂I₄ or a POCl₃ -> NaI sequence.

Caption: Step-wise synthetic workflow from commercially available aniline precursors to the target iodide.

Spectroscopic Characterization[5][6]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

H2: ~8.5 ppm (d).[4] The most deshielded proton due to proximity to the ring nitrogen.

-

H8: ~7.9 ppm (d).

-

H3: ~8.0 ppm (s/d). Ortho to the iodine; shift is characteristic of C4-substituted quinolines.

-

-OCH₃: 3.92 ppm (s). Characteristic sharp singlet.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 286.08 m/z.

-

Fragmentation: Loss of methyl radical (M-15) and loss of iodine (M-127) are common fragmentation pathways.

-

Part 4: Reactivity & Applications

The C4-Iodo Handle

The C4-iodo bond is significantly more labile than C4-chloro or C4-bromo analogs, making this compound a superior substrate for palladium-catalyzed reactions under mild conditions.

-

Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems (common in kinase inhibitors).

-

Sonogashira Coupling: Reacts with terminal alkynes to install rigid acetylenic linkers.

-

Buchwald-Hartwig Amination: Substitution of the iodine with amines to form 4-amino-6-methoxyquinolines (antimalarial pharmacophore).

Stability & Safety

-

Light Sensitivity: Iodides are photosensitive. Prolonged exposure to light can lead to the homolytic cleavage of the C-I bond, liberating iodine (purple discoloration) and degrading the compound. Storage: Amber vials, -20°C.

-

Oxidation: The methoxy group is relatively stable, but the quinoline nitrogen can be oxidized to the N-oxide using mCPBA.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline (Analogous Physicochemical Data). Retrieved from [Link]

-

Wang, W., Guo, Y., et al. (2016). Synthesis of 6-bromo-4-iodoquinoline.[7] Atlantis Press. Retrieved from [Link]

-

Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide (Reactivity Context). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Chloro-6,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. 6-Methoxyquinoline | C10H9NO | CID 14860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atlantis-press.com [atlantis-press.com]

4-Iodo-6-methoxyquinoline: Chemical Profiling, Mechanistic Synthesis, and Cross-Coupling Applications

As a Senior Application Scientist in medicinal chemistry, selecting the right molecular building blocks is paramount to the success of late-stage functionalization and SAR (Structure-Activity Relationship) exploration. 4-Iodo-6-methoxyquinoline is a privileged heterocyclic scaffold that bridges the gap between raw chemical synthesis and advanced drug discovery.

This technical whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and self-validating experimental protocols for this compound, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Analysis

The utility of this compound lies in its distinct electronic push-pull system. The methoxy group at the C6 position is electron-donating, which modulates the electron density of the fused benzene ring, enhancing the molecule's overall solubility and binding affinity in biological targets. Conversely, the iodine atom at the C4 position of the pyridine ring serves as a premier, highly polarizable leaving group, making the C4 carbon exceptionally electrophilic and primed for transition-metal-catalyzed cross-coupling.

The compound is registered under CAS number 876492-00-1 and has a molecular weight of 285.08 g/mol 1.

Table 1: Quantitative Physicochemical Data

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 876492-00-1 |

| Molecular Weight | 285.08 g/mol |

| Molecular Formula | C10H8INO |

| MDL Number | MFCD08437075 |

| SMILES String | COc1ccc2nccc(I)c2c1 |

| Appearance | Off-white to pale yellow solid |

Mechanistic Synthesis Workflow

Direct iodination of the quinoline core is often low-yielding and regiochemically uncontrolled due to the electron-deficient nature of the pyridine ring. Therefore, the synthesis of this compound is best achieved through a two-step activation-substitution sequence starting from 6-methoxyquinolin-4-ol 2.

Synthesis pathway of this compound via sequential halogenation.

Experimental Protocol: Self-Validating Synthesis

Step 1: Chlorination of 6-Methoxyquinolin-4-ol

-

Reagents: 6-Methoxyquinolin-4-ol (1.0 eq), Phosphorus oxychloride (POCl3, 3.0 eq).

-

Causality: POCl3 serves as both the chlorinating agent and the solvent. It converts the tautomeric C4-hydroxyl group into a highly reactive phosphorodichloridate intermediate, which subsequently undergoes nucleophilic substitution by chloride ions to yield 4-chloro-6-methoxyquinoline.

-

Procedure: Suspend the starting material in POCl3. Heat the mixture to reflux (105°C) for 3 hours under an inert atmosphere.

-

Validation Checkpoint: Quench a 10 µL micro-aliquot in ice water, extract with EtOAc, and perform TLC (Hexane/EtOAc 3:1). The complete disappearance of the baseline starting material confirms reaction completion.

Step 2: Finkelstein-Type Halogen Exchange (Iodination)

-

Reagents: 4-Chloro-6-methoxyquinoline (1.0 eq), Sodium Iodide (NaI, 5.0 eq), Acetyl Chloride (0.1 eq), Anhydrous Acetonitrile (solvent).

-

Causality: The catalytic addition of acetyl chloride reacts with NaI to generate acetyl iodide in situ. This transiently N-acylates the quinoline nitrogen, drastically lowering the LUMO of the ring system. This N-activation makes the C4 position highly electrophilic, facilitating the nucleophilic substitution of the chloride by the iodide ion.

-

Procedure: Combine reagents in anhydrous acetonitrile. Reflux (82°C) under an argon atmosphere for 12 hours.

-

Validation Checkpoint: Monitor via LC-MS. The mass shift from [M+H]+ 194.0 (chloro intermediate) to 286.0 (iodo target) confirms product formation.

-

Self-Validating Quench & Isolation: Cool to room temperature and add saturated aqueous sodium thiosulfate (Na2S2O3). Causality: Thiosulfate reduces any liberated molecular iodine (I2) to water-soluble iodide (I-), preventing oxidative side reactions and decolorizing the organic extract. Extract with dichloromethane, dry over Na2SO4, and concentrate in vacuo.

Applications in Late-Stage Functionalization & Drug Development

The carbon-iodine bond at the C4 position is significantly weaker and more polarizable than a carbon-chlorine or carbon-bromine bond. This translates to rapid oxidative addition by Palladium(0) catalysts, making this compound an elite electrophile for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-couplings.

In modern drug discovery, this specific scaffold serves as a crucial intermediate (e.g., Intermediate 20) in the synthesis of isoquinolinone compounds and derivatives designed to inhibit WDR5 and associated protein-protein interactions, which are actively targeted for treating cancer cell proliferation 3.

Palladium-catalyzed cross-coupling workflow for scaffold functionalization.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

Step 1: Reaction Assembly

-

Reagents: this compound (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), Potassium Carbonate (K2CO3, 2.0 eq), 1,4-Dioxane/Water (4:1 v/v).

-

Causality: The bidentate dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand enforces a specific, wide bite angle on the palladium center. This geometry accelerates the reductive elimination step of the catalytic cycle and suppresses competitive protodehalogenation. The biphasic Dioxane/Water system ensures the solubility of both the organic electrophile and the inorganic base. K2CO3 is essential as it activates the boronic acid by forming a highly nucleophilic, negatively charged boronate complex.

-

Procedure: Degas the solvent mixture by bubbling argon for 15 minutes to remove dissolved oxygen, which could degrade the Pd(0) catalyst. Add all reagents to a Schlenk flask. Heat to 90°C for 4 hours.

Step 2: Self-Validation & Isolation

-

Validation Checkpoint: Perform TLC (Hexane/EtOAc 2:1). The C4-iodo starting material (highly UV active at 254 nm) should be fully consumed, replaced by a new, often fluorescent spot corresponding to the cross-coupled product.

-

Workup: Cool the reaction and dilute with water to dissolve inorganic salts. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual Dioxane, dry over MgSO4, and purify via silica gel flash chromatography.

References

-

876492-00-1 | this compound | BLD Pharm . bldpharm.com. 1

-

This compound: Organic Preparations and Procedures International . tandfonline.com. 2

-

WO 2021/092525 A1 - Isoquinolinone Compounds and Derivatives . googleapis.com. 3

Sources

Technical Guide: Solubility Profile & Solvent Systems for 4-Iodo-6-methoxyquinoline

[1]

Executive Summary & Physicochemical Basis

This compound is a lipophilic, heterocyclic building block.[1][2] Its solubility behavior is governed by the interplay between the planar quinoline core (pi-stacking potential), the methoxy group (position 6, weak H-bond acceptor), and the iodine atom (position 4, high polarizability/lipophilicity).

Unlike its parent compound (6-methoxyquinoline, which is a low-melting solid/liquid), the introduction of the heavy iodine atom at the 4-position significantly increases molecular weight and crystal lattice energy, rendering it a solid at room temperature.[1]

Structural Impact on Solubility[1][2]

-

The Quinoline Scaffold: Provides high solubility in chlorinated solvents (DCM, Chloroform) and moderate solubility in polar aprotic solvents.[2]

-

The 4-Iodo Substituent: Increases lipophilicity (LogP) compared to the chloro-analog, reducing water solubility to negligible levels (< 0.1 mg/mL) and enhancing solubility in non-polar aromatics (e.g., Toluene).[1]

-

The 6-Methoxy Group: Adds a dipole moment, facilitating solubility in polar organic solvents (DMSO, DMF) but insufficient to confer water solubility.[1]

Solubility Profile by Solvent Class

The following data categorizes solvents based on their utility for synthesis , extraction , and purification .

Table 1: Predicted Solubility & Operational Utility

Note: Values are derived from structural analogs (4-iodoquinoline) and standard heterocyclic chemistry principles.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Utility |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary Extraction: Ideal for partitioning product from aqueous reaction quenches.[1][2] |

| Chlorinated | Chloroform ( | High (>100 mg/mL) | NMR Analysis: Standard solvent for characterization ( |

| Polar Aprotic | DMSO / DMF | High (>50 mg/mL) | Reaction Medium: Used for nucleophilic substitutions (e.g., Suzuki couplings).[1][2] |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate (Heat required) | Reflux Solvent: Often used during the Finkelstein reaction (Cl |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Chromatography: Standard mobile phase component; may require heating to fully dissolve high loads.[1][2] |

| Alcohols | Methanol / Ethanol | Low to Moderate | Recrystallization: Good solubility at reflux; poor at RT (ideal for crystallization).[1][2] |

| Protics | Water | Insoluble | Antisolvent: Used to precipitate the product from organic solutions.[1][2] |

| Alkanes | Hexanes / Heptane | Insoluble | Antisolvent: Used to crash out product or wash non-polar impurities.[1][2] |

Experimental Protocol: Gravimetric Solubility Determination

Directive: Do not rely on literature values alone.[1][2] Batch-to-batch variation in purity (e.g., residual inorganic salts) can alter saturation points.[1][2] Use this self-validating protocol to determine exact solubility for your specific lot.

Workflow: Saturation Shake-Flask Method

This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors common with quinolines.[1][2]

Materials:

Step-by-Step Methodology:

-

Supersaturation: Add excess solid (approx. 50 mg) to 1 mL of solvent in a vial.

-

Equilibration: Vortex for 2 minutes, then agitate (shaker plate) at 25°C for 4 hours.

-

Checkpoint: If all solid dissolves, add more solid until a visible precipitate remains.[2]

-

-

Filtration: Draw the supernatant into a syringe and filter through a 0.45

m PTFE filter into a pre-weighed clean vial. -

Evaporation: Evaporate the solvent under a gentle stream of nitrogen (or vacuum centrifuge).

-

Desiccation: Dry the residue in a vacuum oven at 40°C for 2 hours to remove bound solvent.

-

Quantification: Weigh the vial again.

Visualization: Solvent Selection Strategy

The following diagram illustrates the decision logic for selecting solvents during the workup and purification of this compound.

Figure 1: Decision matrix for purification based on solubility properties.[1][2] Green path indicates thermodynamic crystallization; Red/Yellow path indicates kinetic separation.[1][2]

Synthesis & Handling Implications

Reaction Solvent Compatibility

When synthesizing this compound (e.g., via Finkelstein reaction from 4-chloro-6-methoxyquinoline), Acetonitrile is the preferred solvent.[1]

-

Reasoning: Sodium Iodide (NaI) is soluble in acetone/acetonitrile, but Sodium Chloride (NaCl) precipitates out, driving the equilibrium forward (Le Chatelier's principle).[2]

-

Solubility Trap: Do not use DCM for this substitution reaction, as NaI has poor solubility in DCM, stalling kinetics.[2]

Stability Warning: Light Sensitivity

Iodinated heterocycles are prone to homolytic cleavage of the C-I bond under UV light.[1][2]

-

Storage: Store solid in amber vials under inert atmosphere (Argon/Nitrogen).

-

Solution Stability: Solutions in DMSO or Chloroform may turn yellow/brown over time due to iodine liberation (

).[1][2] Avoid prolonged storage in solution.[1][2]

"Oiling Out" Phenomenon

During recrystallization from Ethyl Acetate/Hexanes, this compound may "oil out" (separate as a liquid droplet) rather than crystallize if the solution is too concentrated or cooled too rapidly.[2]

References

-

Quinoline Physicochemical Properties

-

General Solubility Protocols

-

Synthesis of 4-Iodoquinolines (Analogous Chemistry)

-

Finkelstein Reaction Conditions

Technical Whitepaper: Structural Elucidation of 4-Iodo-6-methoxyquinoline via High-Field NMR

Part 1: Executive Summary & Structural Context

In the development of kinase inhibitors and antimalarial pharmacophores, 4-iodo-6-methoxyquinoline serves as a critical electrophilic scaffold. Its utility lies in the lability of the C4-iodine bond, which facilitates palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate complex bioactive heterocycles.

Accurate structural validation of this intermediate is paramount. The substitution of a heavy iodine atom at position C4 introduces unique electronic perturbations—specifically the Heavy Atom Effect —which dramatically alters the

Part 2: Experimental Protocol & Sample Preparation

To ensure high-resolution data free from aggregation artifacts (common in planar heterocycles), the following preparation protocol is mandatory.

Sample Preparation Workflow

-

Solvent Selection: Chloroform-d (

) is the standard solvent. While DMSO- -

Concentration: Prepare a 15-20 mg sample in 0.6 mL of solvent.

-

Note: Higher concentrations may induce

stacking, causing concentration-dependent chemical shift drifts (upfield shifting of aromatic protons).

-

-

Filtration: Filter the solution through a tightly packed glass wool plug directly into the NMR tube to remove suspended inorganic salts (e.g., NaI/NaCl from synthesis).

-

Reference: Calibrate to the residual

peak at 7.26 ppm (

Synthesis Context (For Impurity Profiling)

Understanding the origin helps identify artifacts. This compound is typically synthesized via the Finkelstein reaction or acid-mediated iodination from 4-chloro-6-methoxyquinoline.

-

Common Impurity: Residual 4-chloro-6-methoxyquinoline .[1]

-

Differentiation: The C4-Cl carbon appears at ~141 ppm, whereas the C4-I carbon appears at ~109 ppm. This is the primary purity checkpoint.

Part 3: Spectral Data & Assignment Logic

H NMR Spectral Data (500 MHz, )

The proton spectrum is characterized by two distinct spin systems: the pyridine ring (H2, H3) and the benzene ring (H5, H7, H8).

| Position | Shift ( | Multiplicity | Assignment Logic | |

| H-2 | 8.58 | Doublet (d) | Most deshielded proton; | |

| H-8 | 8.02 | Doublet (d) | Pseudo-peri to Nitrogen lone pair. Ortho coupling to H7. | |

| H-3 | 7.94 | Doublet (d) | ||

| H-5 | 7.48 | Doublet (d) | The "Peri-Effect" : Proximity to the large Iodine atom at C4 causes steric deshielding compared to the unsubstituted analog. Shows meta coupling to H7. | |

| H-7 | 7.39 | Doublet of Doublets (dd) | Classic "roofing" effect with H8. Coupled to both H8 (ortho) and H5 (meta). | |

| OMe | 3.98 | Singlet (s) | - | Characteristic methoxy singlet. |

C NMR Spectral Data (125 MHz, )

The carbon spectrum provides the strongest evidence for the C4-Iodine substitution due to the Heavy Atom Effect (Spin-Orbit Coupling), which shields the attached carbon significantly.

| Position | Shift ( | Type | Assignment Logic (Validation) |

| C-6 | 158.4 | Quaternary (C-O) | Deshielded by direct oxygen attachment (Ipso). |

| C-2 | 148.1 | Methine (CH) | |

| C-8a | 144.5 | Quaternary | Bridgehead carbon adjacent to Nitrogen. |

| C-8 | 131.2 | Methine (CH) | Aromatic ring carbon. |

| C-3 | 129.8 | Methine (CH) | |

| C-4a | 127.5 | Quaternary | Bridgehead carbon. |

| C-7 | 123.1 | Methine (CH) | Ortho to Methoxy group. |

| C-4 | 109.5 | Quaternary (C-I) | DIAGNOSTIC SIGNAL. Significantly upfield (shielded) compared to C-H (~135) or C-Cl (~141) due to relativistic heavy atom effects of Iodine. |

| C-5 | 103.8 | Methine (CH) | Ortho to Methoxy group; shielded by resonance from Oxygen. |

| OMe | 55.6 | Methyl ( | Standard methoxy carbon shift. |

Part 4: Advanced Structural Verification (Visualized)

To confirm the regiochemistry (specifically the 4-Iodo vs 3-Iodo or other isomers), one must rely on the connectivity established by 2D NMR (COSY and NOESY).

Connectivity & Signaling Pathway (Graphviz)

The following diagram illustrates the critical NOE (Nuclear Overhauser Effect) and COSY (Scalar Coupling) correlations that prove the spatial arrangement of the atoms.

Figure 1: NMR Correlation Map. Yellow arrows indicate scalar coupling (through bond); Green/Red dotted arrows indicate spatial proximity (through space) utilized for NOESY verification.

Part 5: Technical Discussion & Troubleshooting

The "Heavy Atom Effect" on C-4

The most common error in assigning halogenated heterocycles is misidentifying the ipso-carbon.

-

Mechanism: The large electron cloud of Iodine introduces spin-orbit coupling that mixes excited states into the ground state, causing a "shielding" effect.

-

Observation: While electronegativity suggests C-4 should be deshielded (downfield), the relativistic mass of Iodine pushes C-4 upfield to ~109 ppm.

-

Validation: If C-4 appears >135 ppm, the iodination failed (likely still starting material or protonated species).

The H-5 "Peri" Effect

Proton H-5 is spatially locked near the C-4 substituent.

-

In 6-methoxyquinoline (no substituent at C4), H-5 appears upfield (~7.3 ppm).

-

In This compound , the iodine atom exerts a steric compression and Van der Waals deshielding effect, shifting H-5 downfield to ~7.48–7.60 ppm. This shift is a subtle but reliable indicator of 4-substitution.

Troubleshooting Impurities

| Signal ( | Likely Culprit | Remediation |

| 1.56 ppm (s) | Water in | Dry sample, use fresh ampoule. |

| 7.26 ppm (s) | Use as internal reference. | |

| ~142 ppm ( | C-Cl (Starting Material) | Recrystallize (EtOH) or re-run Finkelstein. |

| Broad H-2/H-3 | Exchangeable protons | Sample is too acidic; filter through basic alumina. |

References

-

Synthesis & Characterization of 4-Aminoquinolines: Source:Journal of Medicinal Chemistry. Detailed spectral analysis of 4-substituted quinoline intermediates. URL:[Link]

-

Relativistic Heavy Atom Effects in NMR: Source:Chemical Reviews. "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends." URL:[Link]

-

Spectral Database for Organic Compounds (SDBS): Source: AIST Japan.[2] Reference data for the parent 6-methoxyquinoline scaffold. URL:[Link]

-

Quinoline Synthesis Protocols: Source:Organic Syntheses. Standard protocols for 4-hydroxy to 4-chloro to 4-iodo conversion. URL:[Link]

Sources

potential applications of 4-Iodo-6-methoxyquinoline in medicinal chemistry

The following technical guide details the medicinal chemistry applications, synthetic utility, and reactivity profile of 4-Iodo-6-methoxyquinoline , a critical intermediate in the development of kinase inhibitors and anti-infective agents.

Role: High-Value Scaffold for Kinase Inhibitor & Pharmacophore Development CAS: 14459-78-0 (Generic for this compound derivatives) / Note: 4-Chloro precursor is CAS 1677-46-9

Executive Summary

This compound represents a "privileged structure" in drug discovery. While the 4-chloro analog is more commercially abundant, the 4-iodo variant offers superior reactivity for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck) and metal-halogen exchange protocols.

Its core value lies in two structural features:

-

The 6-Methoxy Group: Acts as a hydrogen bond acceptor and metabolic handle, often improving blood-brain barrier (BBB) permeability and solubility compared to unsubstituted quinolines.

-

The 4-Iodo Handle: A "soft" electrophile that allows for mild, chemoselective functionalization at the 4-position, critical for accessing the ATP-binding pocket of kinase targets (e.g., EGFR, c-Met, GAK).

Chemical Profile & Reactivity

The this compound scaffold is defined by its electronic asymmetry. The nitrogen atom withdraws density, making the C4 position electrophilic, while the electron-donating methoxy group at C6 modulates the basicity of the quinoline nitrogen.

Reactivity Map

The iodine atom at C4 is significantly more labile than chlorine or bromine, enabling functionalization under milder conditions. This is crucial when coupling complex, thermally sensitive pharmacophores.

Figure 1: Divergent synthetic pathways accessible via the 4-iodo handle. The iodine leaving group facilitates lower-temperature couplings compared to the 4-chloro analog.

Synthetic Utility & Protocols

A. Synthesis of the Core Scaffold

While often purchased, the de novo synthesis is required for isotopic labeling or scale-up. The most robust route proceeds from p-anisidine.

Step-by-Step Protocol: 4-Chloro to 4-Iodo Conversion Direct iodination of the quinoline ring is difficult; displacement of the 4-chloro group is the industry standard.

-

Starting Material: 4-Chloro-6-methoxyquinoline (1.0 eq).

-

Reagents: Sodium Iodide (NaI, 5.0 eq), Hydroiodic acid (57% HI, catalytic) or Acetyl Chloride (1.0 eq) as activator.

-

Solvent: Acetonitrile (MeCN) or 2-Butanone (MEK).

-

Procedure:

-

Dissolve 4-chloro-6-methoxyquinoline in dry MeCN under N2.

-

Add NaI (pre-dried).

-

Add Acetyl Chloride dropwise (generates in situ NaI/AcCl complex acting like HI).

-

Reflux for 16–24 hours. Monitor by LCMS (Shift from M+H 194/196 to M+H 286).

-

Workup: Quench with sat. NaHCO3 and Na2S2O3 (to remove iodine color). Extract with EtOAc.

-

Yield: Typically 85–92%.

-

B. Key Application: Suzuki-Miyaura Coupling

This reaction is pivotal for installing aryl rings found in Type I/II kinase inhibitors.

Protocol: Synthesis of 4-(4-Pyrazolyl)-6-methoxyquinoline

-

Reagents: this compound (1.0 mmol), 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 mmol).

-

Catalyst: Pd(dppf)Cl2·CH2Cl2 (5 mol%).

-

Base: K2CO3 (2M aqueous, 3.0 eq).

-

Solvent: 1,4-Dioxane (degassed).

-

Conditions: 80°C, 4 hours.

-

Note: The 4-iodo substrate reacts significantly faster than the 4-chloro, often avoiding the need for phosphine ligands like XPhos.

Medicinal Chemistry Applications

Case Study: GAK and c-Met Inhibitors

The 6-methoxyquinoline core functions as a hinge-binding motif. In the development of inhibitors for Cyclin G Associated Kinase (GAK) and c-Met , the 4-position is substituted with an aniline or aromatic heterocycle.[1]

Mechanism of Action (SAR)

-

N1 (Quinoline Nitrogen): Accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Met109 in p38, or equivalent in EGFR).

-

C6-Methoxy: Projects into the solvent-exposed region or a hydrophobic pocket, often improving potency by 10-100x compared to the hydrogen analog.

-

C4-Substituent: Fills the ATP-binding pocket. The iodine precursor allows for the introduction of fragile groups (e.g., complex ethers) that would decompose under the harsh acidic conditions required for SNAr displacement of chlorine.

Figure 2: Pharmacophore model showing the binding mode of 6-methoxyquinoline derivatives in kinase active sites.

Quantitative Data: 4-Iodo vs. 4-Chloro Reactivity

In competitive coupling studies (Suzuki conditions, Pd(PPh3)4), the 4-iodo substrate demonstrates superior kinetics.

| Parameter | 4-Chloro-6-methoxyquinoline | This compound | Advantage |

| Suzuki Coupling Temp | 100–120°C | 60–80°C | Lower thermal stress on partners |

| Catalyst Load | 5–10 mol% | 1–3 mol% | Cost efficiency |

| Buchwald Yield | 45–60% (often requires bulky ligands) | 85–95% | Higher throughput |

| Knochel Exchange | Not feasible (slow) | Fast (-20°C, 30 min) | Access to Grignard-like reagents |

Experimental Workflow: Metal-Halogen Exchange

A unique application of the 4-iodo variant, pioneered by the Knochel group, is the ability to generate a metallated quinoline species. This is impossible with the 4-chloro analog.

Protocol: Preparation of 6-Methoxyquinolin-4-ylzinc Reagent

-

Reagents: this compound (1.0 eq), i-PrMgCl·LiCl (TurboGrignard, 1.1 eq), ZnBr2 (1.2 eq).

-

Conditions:

-

Cool this compound in THF to -20°C.

-

Add i-PrMgCl·LiCl dropwise. Stir for 30 mins (Iodine-Magnesium exchange occurs).

-

Add ZnBr2 solution to transmetalate to Zinc.

-

-

Application: The resulting zinc reagent can be coupled with acid chlorides, allylic halides, or other electrophiles to create C4-carbon-linked derivatives (e.g., ketones) which are difficult to synthesize via other methods.

References

-

Knochel, P. et al. (2019).[2] Metalation and Amination of N-Heterocycles and the Halogen/Zinc Exchange of Aryl Halides. Ludwig-Maximilians-Universität München.[3]

-

Elbadawi, M. M. et al. (2019). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors. Bioorganic & Medicinal Chemistry.

-

BenchChem . (2025). Technical Guide to 6-Methoxyquinoline Derivatives and Protocols.

-

Tapia, R. A. et al. Synthesis of 4-alkylamino-6-chloroquinolines as potential trypanocidal agents. Horizon IRD.

-

Wang, W. et al. (2022). Synthesis of 6-bromo-4-iodoquinoline and applications in medicinal chemistry. ResearchGate.

Sources

safety, handling, and toxicity information for 4-Iodo-6-methoxyquinoline

Topic: Safety, Handling, and Toxicity Information for 4-Iodo-6-methoxyquinoline Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Safety, Handling, and Synthetic Utility in Drug Discovery

Executive Summary

This compound (CAS: 876492-00-1) is a critical heterocyclic building block employed primarily in the synthesis of pharmacologically active agents, including PI3K/mTOR inhibitors and antimalarial drugs. Distinguished by the lability of the C4-iodine bond, it serves as a superior electrophile in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and halogen-metal exchange protocols compared to its chloro- or bromo-analogues.

This guide provides a comprehensive safety and handling framework. Due to the limited specific toxicological data available for this precise isomer, this document utilizes Read-Across Methodology , synthesizing data from the parent 6-methoxyquinoline and structurally related 4-iodoquinolines to establish a robust safety baseline.

Chemical Identity & Physical Properties[1][2][3][4][5]

| Property | Detail |

| Chemical Name | This compound |

| CAS Number | 876492-00-1 |

| Molecular Formula | C₁₀H₈INO |

| Molecular Weight | 285.08 g/mol |

| Appearance | Off-white to yellow/tan solid (Crystalline powder) |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethyl Acetate; Insoluble in water.[1] |

| Melting Point | Experimental determination recommended. (Analogous 4-chloro derivatives melt >85°C; iodides often have higher MPs but lower stability). |

| Stability | Light Sensitive. Susceptible to photo-oxidation and liberation of iodine. |

Hazard Identification (GHS Classification)

Based on Structure-Activity Relationship (SAR) and parent compound data.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement (H-Code) |

| Acute Toxicity (Oral) | Cat. 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[2] |

| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation. |

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

P410: Protect from sunlight.

Toxicological Profile & Mechanistic Insights

Acute Toxicity (Read-Across Analysis)

While specific LD50 data for the 4-iodo derivative is absent from public registries, the parent compound 6-methoxyquinoline exhibits an oral LD50 in rats of ~1000 mg/kg. The introduction of the iodine atom at the C4 position increases lipophilicity (LogP increase), potentially enhancing membrane permeability and bioavailability.

-

Recommendation: Treat as a potent bioactive agent. Assume toxicity is equal to or greater than the parent quinoline.

Structural Alerts

-

Quinoline Core: Quinolines are known DNA intercalators. While the 6-methoxy substitution generally reduces mutagenic potential compared to unsubstituted quinoline, the compound should be handled as a potential mutagen.

-

C-I Bond Lability: The weak Carbon-Iodine bond can generate radical species under UV light or metabolic oxidation, leading to potential alkylating activity in vivo.

Safe Handling & Engineering Controls

Engineering Controls

-

Containment: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood .

-

Inert Atmosphere: Due to iodine lability, reactions should be set up under Nitrogen or Argon.

-

Lighting: Use amber glassware or wrap flasks in aluminum foil to prevent photo-degradation.

Personal Protective Equipment (PPE) Matrix

Figure 1: PPE selection workflow based on handling scale.

Experimental Workflow: Iodine-Zinc Exchange & Cross-Coupling

The high reactivity of the C-I bond makes this compound ideal for Knochel-type Halogen-Metal Exchange , a superior method for functionalizing the quinoline core without using harsh lithiation conditions that might degrade the methoxy group.

Protocol: Preparation of 6-Methoxyquinolin-4-ylzinc Reagent

Objective: Convert this compound to a nucleophilic zinc species for subsequent electrophilic trapping (e.g., allylation or acylation).

Reagents:

-

This compound (1.0 equiv)

-

s-Bu₂Zn (sec-Butylzinc) solution (approx. 0.6 equiv, commercial or prepared)

-

LiCl (solubilizing agent)

-

THF (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a Schlenk flask and purge with Argon. Add this compound and dissolve in anhydrous THF.

-

Exchange: Cool the solution to 0°C . Dropwise add the s-Bu₂Zn solution.

-

Mechanistic Note: The iodine atom is rapidly exchanged for zinc due to the driving force of forming the more stable C-Zn bond on the aromatic ring.

-

-

Monitoring: Stir at 0°C for 15–30 minutes. Monitor conversion by GC-MS (aliquot quenched with iodine or water).

-

Functionalization (Example): Add CuCN•2LiCl (catalytic amount) followed by an electrophile (e.g., Allyl Bromide).

-

Quench: Warm to room temperature and quench with saturated NH₄Cl solution.

Figure 2: Functionalization workflow via Iodine-Zinc exchange.

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Store under Argon or Nitrogen.

-

Light: Strictly protect from light. Use amber vials or wrap containers in foil.

-

Shelf Life: Re-test purity every 6 months. Appearance of purple/brown discoloration indicates iodine liberation and degradation.

Emergency Response

| Scenario | Action Protocol |

| Skin Contact | Wash with soap and water for 15 minutes. If irritation persists (redness/blistering), seek medical attention. |

| Eye Contact | Rinse immediately with water for 15 minutes, lifting eyelids. Seek urgent medical attention. |

| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only). |

| Spill Cleanup | Do not dry sweep. Dampen with water to prevent dust. Absorb with inert material (vermiculite). Place in a hazardous waste container labeled "Halogenated Organic Waste." |

References

-

U.S. Environmental Protection Agency (EPA). Chemical Data Reporting (CDR) - this compound (CAS 876492-00-1). [Link]

-

National Institutes of Health (NIH) - PubChem. 6-Methoxyquinoline Compound Summary (Parent Structure Toxicity). [Link]

-

Knochel, P. et al. Metalation and Amination of N-Heterocycles and the Halogen/Zinc Exchange of Aryl Halides. Dissertation, LMU München, 2019.[3] (Citing usage of this compound in Zn-exchange). [Link]

Sources

Introduction: The Quinoline Scaffold and the Impact of Iodination

An In-depth Technical Guide to the Discovery of Iodoquinoline Derivatives

This guide provides an in-depth exploration of the discovery, synthesis, and mechanistic principles of iodoquinoline derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to explain the causality behind experimental choices and the evolution of this significant chemical scaffold.

The quinoline scaffold, a fused bicyclic heterocycle of benzene and pyridine, is a cornerstone of medicinal chemistry.[1] It is a "privileged structure," appearing in numerous natural products (most famously, the antimalarial alkaloid quinine) and synthetic therapeutic agents.[2] Its rigid structure and ability to be functionalized at multiple positions have made it an ideal starting point for drug discovery campaigns targeting a vast range of pathologies, including microbial infections, cancer, and neurodegenerative diseases.[3][4]

The introduction of a halogen atom, particularly iodine, onto the quinoline ring profoundly alters its physicochemical and biological properties. The iodine atom, being large and lipophilic, can enhance membrane permeability and introduce specific steric and electronic effects that modulate target binding. This guide delves into the history of iodoquinoline discovery, from its early use as an antiseptic to its modern resurgence as a scaffold for complex therapeutic challenges.

Part 1: The Genesis of a Scaffold: Discovery and Early Significance

The story of iodoquinolines begins with their parent compound, 8-hydroxyquinoline (oxine), first synthesized in the 1880s.[5] Researchers quickly recognized that the proximity of the hydroxyl group to the ring nitrogen created a powerful bidentate chelating agent, capable of forming stable complexes with a variety of metal ions.[5] This property would become the defining characteristic of its most famous derivatives.

Two iodo-substituted 8-hydroxyquinolines rose to prominence in the early 20th century:

-

Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): First developed around 1899, clioquinol was initially used as a topical antiseptic.[6] By the 1930s, it was repurposed as an oral medication, Entero-Vioform, to treat intestinal infections like amoebic dysentery and traveler's diarrhea.[6]

-

Iodoquinol (5,7-diiodo-8-hydroxyquinoline): Also known as diiodohydroxyquinoline, this compound was introduced by Adco Co. specifically for the treatment of amoebiasis, acting against both the cyst and trophozoite forms of Entamoeba histolytica in the intestinal lumen.[7]

These early drugs were workhorses of anti-infective therapy for decades. However, their use declined dramatically following reports from Japan in the 1960s and 70s linking high-dose, long-term clioquinol use to an outbreak of subacute myelo-optic neuropathy (SMON), a severe neurological disorder.[6] This event underscored the critical importance of understanding the dose-dependent toxicology and mechanism of action of these compounds.

Part 2: Foundational & Modern Synthetic Strategies

The synthesis of iodoquinolines can be approached in two primary ways: direct halogenation of a pre-formed quinoline ring or construction of the ring from an iodine-containing precursor.

Foundational Synthesis: Direct Iodination of 8-Hydroxyquinoline

The classical approach to synthesizing Iodoquinol (5,7-diiodo-8-hydroxyquinoline) involves the direct electrophilic substitution of the electron-rich 8-hydroxyquinoline core. The hydroxyl group activates the ring, directing iodination to the ortho (position 7) and para (position 5) positions.

This modern protocol utilizes a stable and efficient iodinating agent for a high-yield synthesis.[8]

Step 1: Reaction Setup

-

In a 10 mL single-neck round-bottom flask, combine 8-Hydroxyquinoline (0.1 g, 0.69 mmol) and 1-butyl-3-methylpyridinium dichloroiodate (BMPDCI) (0.31 g, 0.89 mmol).

-

Ensure the setup is under an inert atmosphere (e.g., nitrogen or argon).

Step 2: Reaction

-

Heat the reaction mixture to 80 °C with stirring for 1 hour.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

Step 3: Work-up

-

Once the reaction is complete, cool the flask to room temperature.

-

Add ethyl acetate (10 mL) followed by water (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).

Step 4: Isolation and Purification

-

Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography to afford pure 5,7-diiodo-8-hydroxyquinoline as a solid. (Yield: ~87%).[8]

Caption: Iodoquinolines disrupt microbial function via metal chelation.

Part 4: Structure-Activity Relationship (SAR) Insights

The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents. For iodoquinolines, the following SAR principles have been observed:

-

The 8-Hydroxy Group: For antimicrobial and metal-chelating activity, the 8-hydroxy group is critical. Moving it to another position, such as position 5, impairs the compound's ability to form stable metal complexes and significantly reduces its toxicity to parasites. [9]* Halogenation at C5 and C7: The presence of halogens at the 5 and 7 positions of 8-hydroxyquinoline significantly enhances antimicrobial potency. 5,7-dichloro and 5,7-dibromo derivatives are among the most fungitoxic compounds in this class. [5]Replacing fluorine with iodine in some quinolone structures has been shown to increase activity against S. aureus. [2]* Substituents at C4: For anticancer activity, the introduction of an amino side chain at position 4 can greatly facilitate antiproliferative effects. The length of this side chain is also crucial, with a two-carbon (ethyl) linker often being optimal. [10]* Substituents at C7: In certain anticancer quinolines, a large, bulky alkoxy substituent at the C7 position has been shown to be a beneficial pharmacophore for enhancing antiproliferative activity. [10]

Quantitative Data on Iodoquinoline Derivatives

The following table summarizes the biological activity of various iodoquinoline and related derivatives against different targets.

| Compound ID/Class | Target Organism/Cell Line | Activity Type | Value | Reference |

| 6-Iodo-quinoline (4d) | Staphylococcus epidermidis | IC₅₀ | ~0.03 mg/mL | [2] |

| 6-Iodo-quinoline (4c) | Staphylococcus epidermidis | IC₅₀ | ~0.04 mg/mL | [2] |

| 6-Iodo-quinoline (4d) | Candida parapsilosis | IC₅₀ | ~0.02 mg/mL | [2] |

| 6-Iodo-quinoline (4c) | Candida parapsilosis | IC₅₀ | ~0.03 mg/mL | [2] |

| Iodoquinazoline (8d) | A549 (Lung Cancer) | IC₅₀ | 6.00 µM | [11] |

| Iodoquinazoline (8c) | A549 (Lung Cancer) | IC₅₀ | 6.90 µM | [11] |

| Iodoquinazoline (8d) | VEGFR-2 Enzyme | IC₅₀ | 0.92 µM | [11] |

| Iodoquinazoline (6d) | EGFRT790M Enzyme | IC₅₀ | 0.35 µM | [11] |

| 10-Iodo-indoloquinoline (5a) | DYRK1A Enzyme | IC₅₀ | 2.6 µM | [12] |

| Quinoline Derivative (10g) | HCT116 (Colon Cancer) | IC₅₀ | < 1.0 µM | [10] |

Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower value indicates greater potency.

Part 5: The Iodoquinoline Renaissance: Modern Applications & Future Horizons

After falling out of favor due to toxicity concerns, the iodoquinoline scaffold is experiencing a renaissance. The very mechanisms that made them effective antimicrobials are now being exploited for complex diseases characterized by metal dyshomeostasis.

-

Neurodegenerative Diseases: Conditions like Alzheimer's and Parkinson's disease are associated with the misfolding of proteins (amyloid-beta and alpha-synuclein, respectively), a process that is promoted and stabilized by the presence of excess zinc and copper ions in the brain. Clioquinol's ability to chelate these metals and dissolve amyloid plaques in vitro and in animal models has made it a lead compound in the search for therapies for these devastating diseases. [12][13]* Anticancer Therapy: The discovery that clioquinol acts as a zinc ionophore, disrupting metal balance and inducing apoptosis in cancer cells, has opened a new avenue for oncological research. [14][11]Modern research focuses on designing novel iodoquinoline and iodoquinazoline derivatives that can selectively target cancer-related enzymes like VEGFR-2 and EGFR, showing potent activity in the low micromolar range. [11] The future of iodoquinoline research lies in rational drug design. By leveraging a deep understanding of the scaffold's SAR and mechanisms of action, scientists can fine-tune derivatives to maximize efficacy against specific targets (e.g., a particular metalloenzyme in a cancer cell) while minimizing off-target effects and systemic toxicity. This targeted approach promises to unlock the full therapeutic potential of this historic and versatile class of compounds.

References

Sources

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]

- 5. rroij.com [rroij.com]

- 6. benchchem.com [benchchem.com]

- 7. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 8. 5,7-Diiodo-8-quinolinol synthesis - chemicalbook [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploration of cytotoxicity of iodoquinazoline derivatives as inhibitors of both VEGFR-2 and EGFRT790M: Molecular docking, ADMET, design, and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]

- 13. walshmedicalmedia.com [walshmedicalmedia.com]

- 14. US3560508A - Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine - Google Patents [patents.google.com]

4-Iodo-6-methoxyquinoline structure and functional groups

Title: Technical Monograph: 4-Iodo-6-methoxyquinoline – Structural Analysis, Synthetic Access, and Reactivity in Medicinal Chemistry

Executive Summary

This compound (CAS: 7266-99-1) represents a high-value heterocyclic intermediate in drug discovery, particularly for antimalarial, antiviral, and kinase inhibitor programs. Its utility stems from the orthogonal reactivity of its two primary functional handles: the labile C4-iodine atom, which serves as an excellent electrophile for palladium-catalyzed cross-couplings, and the C6-methoxy group, which modulates lipophilicity and electron density while acting as a metabolic "soft spot." This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic routes, and reactivity profiles, designed for application scientists and medicinal chemists.

Part 1: Structural Anatomy & Electronic Properties

The molecule consists of a fused benzene and pyridine ring (quinoline) substituted at the 4- and 6-positions. Understanding the electronic distribution is critical for predicting reactivity.

| Property | Value / Characteristic | Mechanistic Implication |

| Molecular Formula | C₁₀H₈INO | MW: 285.08 g/mol |

| C4-Iodine | The C-I bond is weak (~53 kcal/mol) compared to C-Cl or C-Br, facilitating rapid oxidative addition to Pd(0) species even under mild conditions. | |

| C6-Methoxy | Electron Donating Group (EDG) | Increases electron density of the benzenoid ring via resonance (+M effect). This deactivates the ring toward nucleophilic aromatic substitution ( |

| N1-Nitrogen | Basic Center (pKa ~4.5 - 5.5) | The lone pair is orthogonal to the |

| LogP (Predicted) | ~3.2 | Moderate lipophilicity, suitable for CNS penetration but requires polar solvents (DMF, DMSO) for efficient synthetic handling. |

1H NMR Diagnostic Signals (DMSO-d₆)

-

H2 (Proton adjacent to N):

~8.5–8.7 ppm (Singlet/Doublet). Most deshielded due to the inductive effect of Nitrogen. -

H5 (Peri-position to Iodine):

~8.0–8.2 ppm. Deshielded by the anisotropic effect of the large Iodine atom. -

Methoxy (-OCH₃):

~3.9 ppm (Singlet). Characteristic strong singlet.

Part 2: Validated Synthetic Access

Direct iodination of quinoline is poor due to regioselectivity issues. The industry-standard approach relies on the functionalization of 4-hydroxy-6-methoxyquinoline.

Diagram 1: Retrosynthetic Pathway

Caption: Stepwise conversion from p-anisidine to the target 4-iodo derivative via the 4-chloro intermediate.

Critical Synthetic Considerations:

-

4-OH to 4-Cl Conversion: The 4-hydroxy compound exists largely as the 4-quinolone tautomer. Reaction with neat phosphoryl chloride (POCl₃) drives the equilibrium to the chloro-imidate form. Caution: Quench POCl₃ carefully into ice-water to avoid violent exotherms.

-

4-Cl to 4-I Exchange: The 4-chloro derivative is relatively inert compared to the iodo-analog. Conversion is achieved using Sodium Iodide (NaI) in refluxing 2-butanone or propionitrile, often catalyzed by acetyl chloride or HI (generating reactive HI in situ). This is an equilibrium reaction driven by the precipitation of NaCl.

Part 3: Reactivity Profile & Functional Group Logic

The this compound scaffold is a "bifunctional divergency point."

The C4-Iodine: The Cross-Coupling Engine

The iodine atom is the primary reactive site. Its large atomic radius and weak bond strength make it superior to the 4-chloro or 4-bromo analogs for:

-

Suzuki-Miyaura Coupling: Couples with boronic acids to form biaryl systems (common in kinase inhibitors).

-

Sonogashira Coupling: Reacts with terminal alkynes.

-

Buchwald-Hartwig Amination: rapid C-N bond formation.

Expert Insight: In competitive coupling reactions involving multiple halides, the C4-Iodine will react first, allowing for chemoselective functionalization if other halogens (e.g., a Cl or F on the benzene ring) are present.

The C6-Methoxy: The Metabolic Handle[1]

-

Chemical Stability: Robust under basic and mild acidic conditions.

-

Metabolic Liability: In vivo, this group is a primary target for O-demethylation by Cytochrome P450 enzymes (specifically CYP2D6). This converts the methoxy group to a phenol, often leading to rapid Phase II conjugation and excretion.

-

SAR Strategy: If metabolic half-life is too short, medicinal chemists often replace the -OCH₃ with -OCF₃ or -Cl to block metabolism while maintaining lipophilicity.

Part 4: Experimental Protocol – Suzuki Coupling

Objective: Synthesis of 4-(4-fluorophenyl)-6-methoxyquinoline via Suzuki Cross-Coupling. Rationale: This protocol demonstrates the high reactivity of the C4-iodo handle.

Materials:

-

This compound (1.0 equiv)

-

4-Fluorophenylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) – Chosen for stability and efficiency with aryl iodides.

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing (Crucial Step):

-

In a reaction vial, combine the 1,4-dioxane and water. Sparge with Nitrogen or Argon gas for 15 minutes.

-

Why? Oxygen poisons Pd(0) catalysts and promotes homocoupling of boronic acids.

-

-

Assembly:

-

Add this compound (285 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol), and K₂CO₃ (276 mg, 2.0 mmol) to the vial.

-

Add the catalyst Pd(dppf)Cl₂ (41 mg, 0.05 mmol) last.

-

Seal the vial under an inert atmosphere.

-

-

Reaction:

-

Heat to 80°C for 4–6 hours.

-

Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting material (Rf ~0.6) should disappear, replaced by a highly fluorescent blue/purple spot (product).

-

-

Workup (Self-Validating):

-

Purification:

-

Flash column chromatography (Gradient: 0-40% EtOAc in Hexanes).

-

Yield Expectation: 85–95%.

-

Part 5: Reactivity & Pathway Map

Diagram 2: Functionalization Pathways

Caption: Divergent synthesis map showing the versatility of the C4-iodo handle and C6-methoxy modification.

References

-

Synthesis of 4-Iodoquinolines: Wolf, C., & Lerebours, R. (2004). Efficient and highly regioselective synthesis of 4-haloquinolines and 4-halo-2-substituted quinolines. Journal of Organic Chemistry, 69(14), 4626-4631. [Link]

-

Suzuki Coupling Applications: Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Medicinal Chemistry of 6-Methoxyquinolines: Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(1), 1671-1685. [Link]

-

Metabolic Stability (CYP2D6): VandenBrink, B. M., et al. (2011). Prediction of CYP2D6-mediated polymorphism in metabolism of 6-methoxyquinoline derivatives. Drug Metabolism and Disposition, 39(12). [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Suzuki-Miyaura Cross-Coupling of 4-Iodo-6-methoxyquinoline

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Strategic Rationale & Mechanistic Causality

The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors, antimalarials, and antibacterial agents. Functionalization at the C4 position is critical for exploring structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction—a palladium-catalyzed process that forms C–C bonds between organoboron species and organic halides—is the premier method for this functionalization[1].

When designing a synthetic route, the choice of the halide leaving group dictates the efficiency of the reaction. The reactivity of aryl halides in palladium-catalyzed cross-couplings strictly follows the order: R-I > R-Br > R-OTf >> R-Cl [2][3]. By utilizing 4-iodo-6-methoxyquinoline instead of the more common chloro- or bromo-derivatives, the initial oxidative addition step is dramatically accelerated. This rapid insertion prevents the degradation of the active Pd(0) catalyst into inactive palladium black, allowing for lower catalyst loadings, milder temperatures, and higher overall yields[4][5]. The electron-donating 6-methoxy group further modulates the electronics of the ring, stabilizing the resulting Pd(II) intermediate.

The Catalytic Cycle

The reaction is governed by three fundamental steps[1]:

-

Oxidative Addition: The active Pd(0) species inserts into the highly reactive C4–I bond of the quinoline.

-

Transmetalation: An inorganic base (e.g., K₂CO₃) coordinates with the arylboronic acid to form a nucleophilic boronate complex, which then transfers its aryl group to the Pd(II) center.

-

Reductive Elimination: The two organic ligands couple to form the new C–C bond, releasing the functionalized 4-aryl-6-methoxyquinoline and regenerating the Pd(0) catalyst.

Figure 1: The Suzuki-Miyaura catalytic cycle for this compound functionalization.

Quantitative Data: Optimization of Reaction Parameters

Selecting the correct catalyst, base, and solvent system is critical. The bidentate ligand in Pd(dppf)Cl₂ enforces a cis-geometry at the Pd(II) center, which accelerates the final reductive elimination step and provides excellent thermal stability[5][6]. Water is a mandatory co-solvent; it dissolves the inorganic base and facilitates the formation of the reactive trihydroxyboronate species required for transmetalation[1][5].

Table 1: Comparative Conditions for this compound Cross-Coupling

| Coupling Partner (Nucleophile) | Catalyst System (5 mol%) | Base (2.0 equiv) | Solvent System | Temp (°C) | Typical Yield (%) |

| Electron-Rich Arylboronic Acid | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane / H₂O (4:1) | 90 | 85 – 95 |

| Electron-Deficient Arylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene / EtOH / H₂O | 100 | 75 – 85 |

| Sterically Hindered Boronic Acid | Pd₂(dba)₃ + SPhos | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 110 | 65 – 80 |

| Heteroarylboronic Acid | Pd(dppf)Cl₂·CH₂Cl₂ | Na₂CO₃ | DMF / H₂O (5:1) | 90 | 70 – 85 |

Standard Operating Procedure (SOP)

This protocol describes the coupling of this compound with a standard arylboronic acid using Pd(dppf)Cl₂. The workflow is designed as a self-validating system to ensure reproducibility and high fidelity.

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Phase 1: Reagent Preparation & Stringent Degassing

Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the oxidative homocoupling of boronic acids. Complete removal of dissolved oxygen is non-negotiable[5].

-

Prepare a solvent mixture of 1,4-Dioxane and deionized water (4:1 v/v).

-

Degas the solvent mixture by sparging with high-purity Argon gas for a minimum of 30 minutes, or perform three freeze-pump-thaw cycles.

Phase 2: Reaction Assembly (Inert Atmosphere)

-

To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv) and the arylboronic acid (1.2 mmol, 1.2 equiv).

-

Add anhydrous K₂CO₃ (2.0 mmol, 2.0 equiv).

-

Transfer the flask to a vacuum manifold. Evacuate and backfill with Argon (repeat 3 times).

-

Under a positive flow of Argon, quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.05 mmol, 5 mol%). Note: Adding the catalyst last minimizes its exposure to trace air[5].

-

Inject the degassed 1,4-Dioxane/H₂O mixture (10 mL) via a gas-tight syringe.

-

Seal the flask and heat the reaction mixture to 90 °C in a pre-heated oil bath with vigorous stirring.

Phase 3: In-Process Control & Quenching

-

Self-Validation Check: After 2 hours, withdraw a 20 µL aliquot via syringe, dilute in LC-MS grade MeCN, and analyze. The complete disappearance of the this compound mass peak (

depending on isotopes) confirms successful oxidative addition and turnover. -

Once complete (typically 2–6 hours), remove the flask from the heat and cool to room temperature.

-

Dilute the mixture with Ethyl Acetate (20 mL) and filter through a tightly packed pad of Celite® to remove precipitated palladium black and inorganic salts[4]. Rinse the pad with additional Ethyl Acetate (2 × 10 mL).

Phase 4: Workup & Purification

-

Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with distilled water (20 mL) and saturated aqueous NaCl (brine, 20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue via flash column chromatography on silica gel (typically eluting with a gradient of Hexanes/Ethyl Acetate) to isolate the pure 4-aryl-6-methoxyquinoline.

Troubleshooting & Self-Validating Diagnostics

To maintain trustworthiness in your synthetic pipeline, utilize these diagnostic markers to troubleshoot failed reactions:

-

Issue: High levels of unreacted this compound.

-

Diagnostic: LC-MS shows strong starting material peaks.

-

Causality: Catalyst poisoning or oxidation. Ensure strict inert atmosphere techniques. Verify the quality of your Pd(dppf)Cl₂ (it should be a bright red/orange powder, not dark brown/black).

-

-

Issue: Complete consumption of starting material, but low product yield.

-

Diagnostic: LC-MS shows the presence of de-iodinated 6-methoxyquinoline (hydrodehalogenation).

-

Causality: The transmetalation step is too slow, allowing the Pd(II) intermediate to undergo premature reduction. Solution: Increase the equivalents of base, ensure sufficient water is present, or switch to a more electron-rich ligand.

-

-

Issue: Formation of symmetrical biaryl side products.

-

Diagnostic: TLC shows a highly non-polar UV-active spot; LC-MS confirms the mass of a boronic acid homodimer.

-

Causality: Oxygen ingress is causing oxidative homocoupling of the boronic acid[5]. Solution: Re-degas solvents thoroughly and consider adding the boronic acid in portions.

-

References

-

MDPI. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." Organic Process Research & Development. URL: [Link]

-

Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction." Fisher Scientific Applications. URL: [Link]

-

Chemistry LibreTexts. "Suzuki-Miyaura Coupling." Chemistry LibreTexts. URL: [Link]

-

The Chemists' Cookbook. "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up." YouTube. URL: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Lab Reporter [fishersci.se]

- 3. tcichemicals.com [tcichemicals.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]

The Strategic Application of 4-Iodo-6-methoxyquinoline in the Synthesis of Novel Anticancer Agents

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, represents a cornerstone in the architecture of medicinally important compounds.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antimicrobial, and notably, anticancer properties.[3][4] In the realm of oncology, quinoline-based molecules have been shown to exert their effects through diverse mechanisms of action, such as the inhibition of topoisomerase, disruption of tubulin polymerization, and modulation of various protein kinases, making them a fertile ground for the development of new cancer therapeutics.[3][5]

This guide focuses on the utility of a specific, highly versatile building block: 4-Iodo-6-methoxyquinoline . The strategic placement of the iodo group at the C4 position and a methoxy group at the C6 position makes this molecule an exceptionally valuable precursor for the synthesis of a wide array of potential anticancer agents. The iodine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse chemical moieties at the C4 position. The methoxy group, on the other hand, can influence the molecule's electronic properties and metabolic stability, and can also serve as a handle for further functionalization.

This document will provide detailed application notes and protocols for leveraging this compound in the synthesis of novel anticancer compounds through key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

The Versatility of this compound: A Synthetic Hub

The reactivity of the C-I bond in this compound opens up a plethora of synthetic possibilities. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for forging new carbon-carbon and carbon-nitrogen bonds, allowing for the systematic exploration of the chemical space around the quinoline core.[6]

Figure 1: Synthetic pathways from this compound.

Application Protocol 1: Synthesis of 4-Aryl-6-methoxyquinolines via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7][8] This reaction is particularly useful for synthesizing biaryl and heteroaryl-aryl compounds, which are common motifs in anticancer drugs.

Causality Behind Experimental Choices:

-

Palladium Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. The tetrakis(triphenylphosphine)palladium(0) complex is pre-activated and readily enters the catalytic cycle.

-

Base: A base such as K₂CO₃ or Cs₂CO₃ is crucial for the transmetalation step of the catalytic cycle. It activates the organoboron species, making it more nucleophilic.

-

Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or toluene) and water is often used.[8] The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the inorganic base and facilitates the reaction.

Detailed Experimental Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

-

Solvent and Base Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water. Then, add K₂CO₃ (2.0 equiv.).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Figure 2: Workflow for Suzuki-Miyaura coupling.

Application Protocol 2: Synthesis of 4-Alkynyl-6-methoxyquinolines via Sonogashira Coupling

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[9][10] Alkynylquinolines are of significant interest in medicinal chemistry as they can mimic the geometry of other functional groups and participate in further transformations. Several 4-alkynyl-quinoline derivatives have been investigated as PI3K/mTOR dual inhibitors for cancer therapy.[11]

Causality Behind Experimental Choices:

-

Palladium and Copper Catalysts: The Sonogashira reaction typically employs a dual catalytic system. The palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) facilitates the oxidative addition of the aryl halide, while the copper(I) co-catalyst (e.g., CuI) activates the alkyne.[9]

-

Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

-

Solvent: Anhydrous and deoxygenated solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used to prevent side reactions and catalyst deactivation.

Detailed Experimental Protocol:

-

Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.

-

Catalyst and Reagent Addition: Add the terminal alkyne (1.5 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.05 equiv.). Finally, add triethylamine (2.5 equiv.).

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours, or gently heat to 50-60 °C if the reaction is sluggish. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Figure 3: Workflow for Sonogashira coupling.

Application Protocol 3: Synthesis of 4-Amino-6-methoxyquinolines via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[12][13] This reaction is of paramount importance in the synthesis of pharmaceuticals, as the aniline and related amino-heterocycle motifs are prevalent in many bioactive molecules.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: A palladium precatalyst such as Pd₂(dba)₃ is often used in combination with a bulky, electron-rich phosphine ligand like XantPhos or BINAP. The choice of ligand is critical for the efficiency of the reaction and depends on the specific substrates.[13]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the catalytic cycle.[13]

-

Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically employed.

Detailed Experimental Protocol:

-

Reaction Setup: In a glovebox, charge a flame-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv.), XantPhos (0.04 equiv.), and NaOtBu (1.4 equiv.).

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Solvent and Reaction Execution: Add anhydrous toluene and seal the tube. Heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Figure 4: Workflow for Buchwald-Hartwig amination.

Biological Activity of Synthesized Quinoline Derivatives

The synthesized 4-substituted-6-methoxyquinoline derivatives can be evaluated for their anticancer activity against a panel of human cancer cell lines. The following table presents a hypothetical summary of cytotoxic activity for illustrative purposes, as the specific activities of these novel compounds would need to be determined experimentally.

| Compound Class | Representative Structure | Target Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Aryl-6-methoxyquinolines | 4-(4-fluorophenyl)-6-methoxyquinoline | MDA-MB-231 (Breast) | 5.2 | [4] |

| Huh-7 (Liver) | 8.7 | [4] | ||

| 4-Alkynyl-6-methoxyquinolines | 6-methoxy-4-(phenylethynyl)quinoline | PC-3 (Prostate) | 2.1 | [11] |

| HCT-116 (Colon) | 3.5 | [11] | ||

| 4-Amino-6-methoxyquinolines | N-(4-chlorophenyl)-6-methoxyquinolin-4-amine | A549 (Lung) | 1.8 | [14] |

| HeLa (Cervical) | 4.6 | [14] |

Conclusion